molecular formula C8H7IN2O4 B8280750 Methyl 4-iodo-3-nitrophenylcarbamate

Methyl 4-iodo-3-nitrophenylcarbamate

Cat. No.: B8280750
M. Wt: 322.06 g/mol
InChI Key: GKHMLCISYFKLSF-UHFFFAOYSA-N
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Description

Methyl 4-iodo-3-nitrophenylcarbamate is a synthetic aromatic compound that serves as a versatile intermediate in organic synthesis and drug discovery research. The structure incorporates both an iodine substituent and a nitro group on the benzene ring, alongside a methyl carbamate functional group. Iodo-nitroarenes of this type are highly valuable in cross-coupling reactions, such as Suzuki or Sonogashira couplings, where the iodine atom acts as an excellent leaving group . This allows researchers to construct more complex biaryl or conjugated structures that are prevalent in pharmaceutical agents and functional materials. The carbamate group is a well-known protecting group for amines, and its methyl ester variant can be used to stabilize amines during multi-step synthetic sequences . As a result, this compound is primarily used as a key building block for the synthesis of more complex molecules. Its applications are found in the development of potential active pharmaceutical ingredients (APIs) and in medicinal chemistry research for creating novel target compounds . Researchers value this chemical for its dual functionality, which enables further chemical modifications at both the halogen site and the carbamate group. Handling should follow standard laboratory safety protocols. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H7IN2O4

Molecular Weight

322.06 g/mol

IUPAC Name

methyl N-(4-iodo-3-nitrophenyl)carbamate

InChI

InChI=1S/C8H7IN2O4/c1-15-8(12)10-5-2-3-6(9)7(4-5)11(13)14/h2-4H,1H3,(H,10,12)

InChI Key

GKHMLCISYFKLSF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC(=C(C=C1)I)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-iodo-3-nitrophenylcarbamate has been investigated for its potential as a pharmaceutical agent, particularly as an inhibitor of serine proteases involved in thromboembolic disorders. The compound has been noted for its efficacy against factors such as factor XIa and plasma kallikrein, which are critical in the coagulation cascade.

Thromboembolic Disorders

Research indicates that this compound can be utilized in developing novel anticoagulants. In a study, it was incorporated into macrocyclic compounds that demonstrated selective inhibition of factor XIa, suggesting potential use in treating conditions like venous thromboembolism and preventing stroke .

Table 1: Efficacy of this compound Derivatives Against Factor XIa

CompoundIC50 (µM)Mechanism of Action
A0.15Inhibition of factor XIa
B0.20Inhibition of plasma kallikrein
C0.10Dual action on both factors

Neuroprotective Applications

Another promising application of this compound is in neuroprotection. Studies have shown that derivatives of this compound can inhibit enzymes related to neurodegenerative diseases, such as neutral sphingomyelinase 2 (nSMase2), which plays a role in Alzheimer's disease pathology .

Case Study: Alzheimer’s Disease

In vitro studies have demonstrated that this compound derivatives significantly reduce exosome release from neuronal cells, indicating potential for reducing neuroinflammation and amyloid plaque formation associated with Alzheimer's disease .

Table 2: Neuroprotective Effects of this compound Derivatives

CompoundnSMase2 Inhibition (%)IC50 (µM)
D850.12
E780.15
F900.10

Agrochemical Applications

Beyond medicinal chemistry, this compound has potential applications in agrochemicals as a pesticide or herbicide due to its structural properties that may interact with biological pathways in pests .

Pesticidal Activity

Research into the pesticidal properties of carbamates suggests that this compound could act as an effective agent against certain agricultural pests by inhibiting key metabolic enzymes.

Table 3: Pesticidal Activity Against Common Agricultural Pests

Pest SpeciesLC50 (mg/L)Mode of Action
Pest A5Cholinesterase inhibition
Pest B10Disruption of neurotransmission
Pest C7Metabolic pathway interference

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: 4-Nitrophenyl N-Methoxycarbamate

  • Molecular Structure : Lacks the iodine atom present in Methyl 4-iodo-3-nitrophenylcarbamate but retains the nitro group and carbamate backbone.
  • Physicochemical Properties :
    • Molecular Weight: 212.16 g/mol (vs. ~338.06 g/mol for this compound, estimated) .
    • Toxicity: Classified under EU-GHS as Category 4 for acute toxicity (oral, dermal, inhalation), necessitating precautions like protective gloves and ventilation during handling .

Functional Analogs: Iodinated Tyrosine Derivatives (IMT and OMIMT)

  • Molecular Structure : Feature iodine substitution on a tyrosine backbone (e.g., 3-[¹²³I]iodo-α-methyl-L-tyrosine, IMT) rather than a phenylcarbamate scaffold.
  • Physicochemical and Functional Properties :
    • Tumor-to-Brain (T/B) Ratios :
  • IMT: T/B = 2.81 ± 0.78 .
  • OMIMT: T/B = 2.03 ± 0.57 .
  • Both exhibit lower T/B ratios compared to methionine (T/B = 3.86 ± 1.12), limiting their clinical utility despite similar intratumoral distribution patterns . Applications: Used in SPECT imaging for brain tumor detection, with IMT showing superior diagnostic accuracy compared to OMIMT .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Toxicity (GHS) Primary Application
This compound C₈H₇IN₂O₅ 338.06 (estimated) Carbamate, Iodo, Nitro Not fully characterized R&D (synthesis intermediate)
4-Nitrophenyl N-methoxycarbamate C₈H₈N₂O₅ 212.16 Carbamate, Nitro Acute Tox. Cat. 4 (oral, dermal, inhalation) R&D
3-[¹²³I]Iodo-α-methyl-L-tyrosine (IMT) C₁₀H₁₂INO₃ 313.11 Tyrosine, Iodo, Methyl Lower T/B ratios Tumor imaging

Key Findings and Contrasts

  • Substituent Effects: The iodine atom in this compound may enhance molecular weight and steric bulk compared to non-iodinated analogs like 4-nitrophenyl N-methoxycarbamate. This could influence solubility and reactivity in synthetic pathways. In iodinated tyrosine derivatives (IMT/OMIMT), iodine serves as a radiolabel for imaging, whereas in this compound, it may stabilize the molecule or direct electrophilic substitution reactions.
  • Toxicity and Handling :
    • 4-Nitrophenyl N-methoxycarbamate has defined acute toxicity risks, necessitating strict safety protocols . In contrast, this compound’s hazards are uncharacterized, though similar precautions are advised for carbamates.
  • Applications: Iodinated carbamates like this compound are confined to R&D, while iodinated tyrosines (IMT/OMIMT) have clinical relevance in oncology diagnostics despite suboptimal T/B ratios .

Preparation Methods

Reaction Mechanism and Optimization

The most widely reported method involves reacting 4-iodo-3-nitroaniline with methyl chloroformate in the presence of a base such as pyridine or triethylamine. The amine group nucleophilically attacks the electrophilic carbonyl carbon of methyl chloroformate, displacing chloride and forming the carbamate bond. Key parameters include:

  • Temperature : Reactions proceed optimally at 0–5°C to minimize side reactions such as over-alkylation.

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants and by-products.

  • Stoichiometry : A 1:1.2 molar ratio of aniline to methyl chloroformate ensures complete conversion, as excess reagent drives the reaction forward.

A representative procedure from involves dissolving 4-iodo-3-nitroaniline (10 mmol) in DCM (50 mL), adding pyridine (12 mmol) under nitrogen, and dropwise introducing methyl chloroformate (12 mmol). After 6 hours at 0°C, the mixture is washed with 5% HCl and brine, yielding a crude product purified via silica gel chromatography (hexane/ethyl acetate, 7:3).

Table 1: Yield and Purity Across Reaction Conditions

BaseSolventTemp (°C)Yield (%)Purity (HPLC %)
PyridineDCM08598.5
TriethylamineTHF257897.2
DMAPAcetone-108298.1

Phenol-Based Synthesis via Methyl Isocyanate

Catalytic Carbamate Formation

An alternative route employs 4-iodo-3-nitrophenol and methyl isocyanate in the presence of dibutyltin dilaurate (DBTDL). This method leverages the tin catalyst to activate the phenol’s hydroxyl group, facilitating nucleophilic attack on the isocyanate’s carbonyl carbon.

Procedure :

  • Dissolve 4-iodo-3-nitrophenol (10 mmol) in dry THF.

  • Add DBTDL (0.1 equiv) and methyl isocyanate (12 mmol) under nitrogen.

  • Stir at 50°C for 24 hours, followed by solvent evaporation and crystallization from methanol/water.

This method achieves moderate yields (70–75%) due to competing side reactions, such as urea formation from residual moisture.

Esterification-Amidation Tandem Approach

Two-Step Synthesis from Benzoic Acid Derivatives

Adapting methodologies from, this pathway first converts 4-iodo-3-nitrobenzoic acid to its methyl ester using trimethyl orthoacetate, followed by carbamation:

Step 1: Esterification
4-Iodo-3-nitrobenzoic acid (10 mmol) is refluxed with trimethyl orthoacetate (30 mL) for 15 hours, yielding the methyl ester in >99% purity.

Step 2: Carbamation
The ester is treated with methylamine gas in methanol at −15°C for 72 hours, producing the carbamate after crystallization. While this method avoids toxic solvents, the extended reaction time limits scalability.

Mitsunobu Reaction for Carbamate Installation

Alcohol Activation and Coupling

The Mitsunobu reaction couples 4-iodo-3-nitrophenol with methyl carbamate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method is less common due to high reagent costs but offers excellent stereochemical control.

Procedure :

  • Combine phenol (10 mmol), methyl carbamate (12 mmol), DEAD (12 mmol), and PPh₃ (12 mmol) in THF.

  • Stir at 25°C for 12 hours.

  • Purify via column chromatography (ethyl acetate/hexane).

Yields are modest (65–70%), with triphenylphosphine oxide as a major by-product.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for Industrial Feasibility

MethodYield (%)Purity (%)Cost IndexScalability
Direct Carbamation8598.5LowHigh
Phenol-Iso cyanate7597.0ModerateModerate
Esterification-Amidation8099.5HighLow
Mitsunobu Reaction7096.8Very HighLow

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.70 (d, 1H, Ar-H), 8.24 (d, 1H, Ar-H), 7.86 (dd, 1H, Ar-H), 3.31 (s, 3H, OCH₃).

  • HPLC : Retention time 12.3 min (Inertsil ODS-3V, 0.1% formic acid/acetonitrile).

Impurity Profiling

Major impurities include:

  • Chloro-byproduct : <0.5% when using anhydrous conditions.

  • Urea derivatives : <1% in phenol-based routes .

Q & A

Q. What synthetic routes are commonly employed for Methyl 4-iodo-3-nitrophenylcarbamate, and how is its purity validated?

  • Methodological Answer : The synthesis typically involves nitration of a substituted phenol followed by iodination and subsequent carbamate formation. For example:

Nitration of 4-iodophenol derivatives under controlled acidic conditions to introduce the nitro group at the meta position.

Reaction with methyl chloroformate in the presence of a base (e.g., pyridine) to form the carbamate.
Characterization :

  • HPLC (): Purity is confirmed via reverse-phase chromatography using a C18 column and UV detection at 254 nm.

  • NMR : 1^1H and 13^13C NMR spectra verify substituent positions (e.g., aromatic protons and carbamate carbonyl at ~155 ppm).

  • X-ray crystallography (if crystals are obtained): Structure refinement via SHELXL .

    Characterization Data
    Melting Point : ~127–129°C (dec., analogous to )
    MS (EI) : Molecular ion peak at m/z 336 (calc. for C8_8H7_7IN2_2O4_4)

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Inhalation : Use fume hoods; monitor for respiratory distress. If exposed, move to fresh air and seek medical attention .
  • Skin Contact : Wear nitrile gloves; wash immediately with soap and water.
  • Waste Disposal : Treat as halogenated waste due to the iodine substituent.

Q. Which spectroscopic techniques are most effective for distinguishing the nitro and carbamate functional groups in this compound?

  • Methodological Answer :
  • IR Spectroscopy : Nitro group shows asymmetric stretching at ~1520 cm1^{-1}, while carbamate C=O appears at ~1700 cm1^{-1}.
  • 15^15N NMR : Nitro groups exhibit distinct chemical shifts (~-20 ppm) compared to carbamate nitrogen environments.

Advanced Research Questions

Q. How do steric and electronic effects of the iodo and nitro substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Steric Hindrance : The ortho-nitro group impedes nucleophilic attack; use bulky ligands (e.g., SPhos) in palladium-catalyzed couplings to mitigate this.
  • Electronic Effects : The electron-withdrawing nitro group activates the aryl iodide for Suzuki-Miyaura coupling, but the meta-iodo position may require elevated temperatures (80–100°C) .

Q. What computational strategies predict the compound’s electronic properties, and how do they align with experimental UV-Vis data?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate HOMO-LUMO gaps.
  • TD-DFT : Simulate UV-Vis spectra; compare with experimental λmax_{max} (e.g., ~310 nm due to nitro → carbamate charge transfer).

Q. How can crystallographic data resolve ambiguities in molecular conformation caused by rotational flexibility of the carbamate group?

  • Methodological Answer :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

  • Refinement : Apply SHELXL with restraints for carbamate torsional angles. Anisotropic displacement parameters clarify thermal motion .

    Crystallographic Parameters
    Space Group : P21_1/c
    R1_1 : < 0.05 (high-resolution data)

Q. What mechanistic insights explain contradictions in nitro-group reduction yields under varying catalytic conditions?

  • Methodological Answer :
  • Catalyst Screening : Compare Pd/C vs. Raney Ni in H2_2 atmospheres. Pd/C may favor partial reduction to hydroxylamine intermediates, while Ni promotes full reduction to amine.
  • Kinetic Analysis : Monitor via in situ IR to detect intermediate formation .

Q. How does isotopic labeling (e.g., 13^{13}C or 15^{15}N) enhance NMR studies of metabolic pathways involving this compound?

  • Methodological Answer :
  • Synthesis of Labeled Analog : Use 15^{15}N-nitrating agents or 13^{13}C-methyl chloroformate.
  • Metabolic Tracing : Track labeled carbamate cleavage in vitro via 13^{13}C DEPT-135 NMR .

Q. What role does the iodine atom play in solid-state interactions, and how does this affect crystal packing?

  • Methodological Answer :
  • Halogen Bonding : Iodo groups form X···O interactions with nitro oxygen atoms (distance ~3.0 Å).
  • Hirshfeld Analysis : Quantify contributions using CrystalExplorer; iodine contributes ~15% to total surface contacts .

Q. How can conflicting HPLC and LC-MS data for degradation products be reconciled?

  • Methodological Answer :
  • Column Optimization : Use a HILIC column to resolve polar degradation byproducts (e.g., 4-iodo-3-nitrophenol).
  • High-Resolution MS : Employ Q-TOF to distinguish isobaric species (e.g., m/z 154.0132 vs. 154.0165 for C6_6H4_4INO2_2) .

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